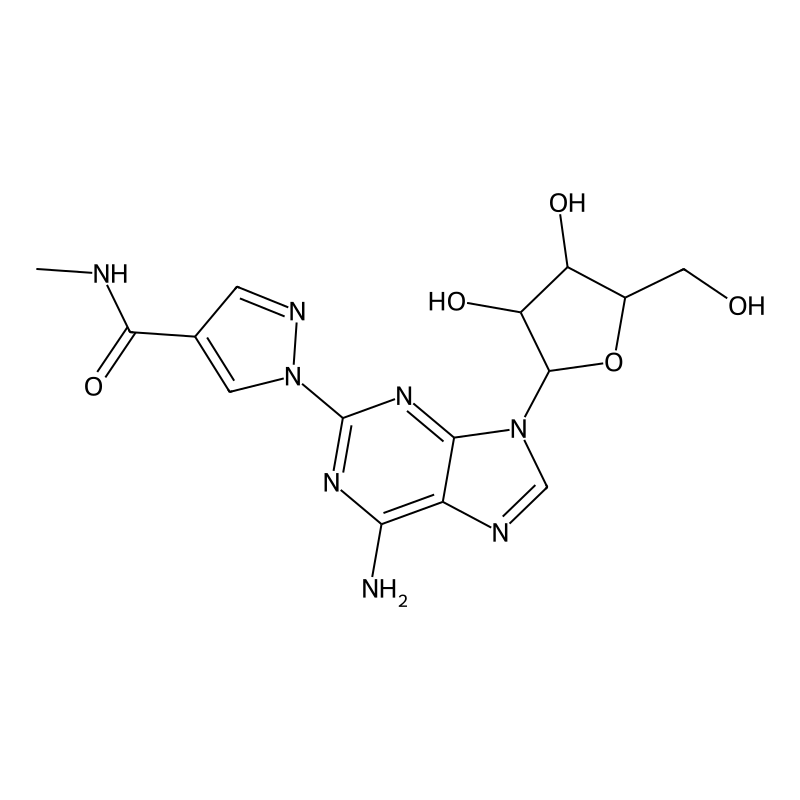Regadenoson

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Stress Testing with Regadenoson
Traditionally, exercise testing has been the preferred method to induce stress on the heart during MPI. However, exercise isn't always feasible for some patients. This is where regadenoson comes in. It acts as a selective A2A adenosine receptor agonist, mimicking the effects of adenosine, a natural molecule involved in regulating blood flow. By stimulating these receptors, regadenoson dilates coronary arteries, increasing blood flow to the heart muscle in a similar way to exercise []. This pharmacologic stress approach allows for the evaluation of Myocardial Perfusion Reserve (MPR), which indicates the heart's ability to increase blood flow in response to stress [].
Studies like ADVANCE-MPI 2 have demonstrated the efficacy of regadenoson in MPI. This double-blind trial compared the use of regadenoson to adenosine in patients undergoing repeat MPI studies. The results showed that both agents were effective in inducing stress for MPI, with regadenoson offering comparable diagnostic accuracy [].
Advantages of Regadenoson in Research
Regadenoson offers several advantages over traditional stress testing methods in research settings:
- Improved Patient Tolerance: Compared to exercise, regadenoson causes fewer side effects like chest pain, fatigue, and shortness of breath [, ]. This is particularly beneficial for patients with limitations on exercise capacity or pre-existing respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) [].
- Standardized Stress Induction: Unlike exercise, which can vary in intensity depending on individual fitness levels, regadenoson provides a more standardized approach to inducing stress, improving the consistency and reproducibility of research data [].
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (33.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Health Hazard
Wikipedia
Biological Half Life
Use Classification
Cardiac therapy -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Andrikopoulou E, AlJaroudi WA, Farag A, Lester D, Patel H, Iskandrian AE, Hage
3: Jolly AF, Thomas GS. Intravenous caffeine: An alternative to aminophylline to
4: El-Hajj S, AlJaroudi WA, Farag A, Bleich S, Manaoragada P, Iskandrian AE, Hage
5: Pape M, Zacho HD, Aarøe J, Eggert Jensen S, Petersen LJ. Safety and
6: Reyes E. Regadenoson stress for myocardial perfusion imaging. Future Cardiol.
7: Qamruddin S, Huang HW, Mehra A, Bonyadlou S, Yoon AJ. ST Segment Elevation ECG
8: Jackson S, Anders NM, Mangraviti A, Wanjiku TM, Sankey EW, Liu A, Brem H,
9: Andrikopoulou E, Lloyd SG, Hage FG. Ventricular tachycardia during regadenoson
10: Abdelmoneim SS, Mulvagh SL, Xie F, O'Leary E, Adolphson M, Omer MA, Nhola LF,
11: Hage FG, Ghimire G, Lester D, Mckay J, Bleich S, El-Hajj S, Iskandrian AE.
12: Townsend R, Desai A, Rammelsberg D, Kowalski D, Simmons N, Kitt TM. Safety
13: Doukky R, Fughhi I, Campagnoli T, Wassouf M, Ali A. The prognostic value of
14: Saab R, Zouk AN, Mastouri R, Skaar TC, Philips S, Kreutz RP. AMPD1
15: Janvier L, Pinaquy J, Douard H, Karcher G, Bordenave L. A useful and easy to
16: Thomas GS, Jolly AF, Safani M. When to re-dose regadenoson? J Nucl Cardiol.
17: Brink HL, Dickerson JA, Stephens JA, Pickworth KK. Comparison of the Safety
18: Miller EO, Schwartz RG. Cardiovascular risk assessment with regadenoson SPECT
19: van Nunen LX, Lenders GD, Schampaert S, van 't Veer M, Wijnbergen I, Brueren
20: Lester D, El-Hajj S, Farag AA, Bhambhvani P, Tauxe L, Heo J, Iskandrian AE,








